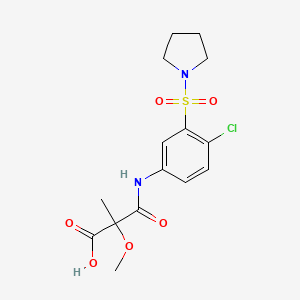![molecular formula C20H27N3O4 B7048393 2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid](/img/structure/B7048393.png)
2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid is a complex organic compound that features a cyclopentyl group, a piperazine moiety, and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid typically involves multiple steps, including the formation of the piperazine ring, the introduction of the anilino group, and the cyclopentyl group attachment. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving diamines and sulfonium salts.
Introduction of the Anilino Group: This step often involves nucleophilic substitution reactions where aniline derivatives react with appropriate electrophiles.
Attachment of the Cyclopentyl Group: This can be done through alkylation reactions using cyclopentyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the anilino or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aniline derivatives with alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders due to the presence of the piperazine moiety.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The anilino group may also play a role in binding to specific proteins or enzymes, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]propanoic acid
- 2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]butanoic acid
Uniqueness
The uniqueness of 2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, piperazine moiety, and anilino group in a single molecule allows for unique interactions with biological targets and versatile reactivity in chemical synthesis.
Properties
IUPAC Name |
2-cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-22-10-12-23(13-11-22)19(25)15-6-8-16(9-7-15)21-18(24)17(20(26)27)14-4-2-3-5-14/h6-9,14,17H,2-5,10-13H2,1H3,(H,21,24)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMNTBJUNCQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C(C3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methyl-methylcarbamoyl]cycloheptane-1-carboxylic acid](/img/structure/B7048314.png)
![2-[4-[[2-(3,5-Dimethylphenyl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7048318.png)
![1-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylcarbamoyl]cycloheptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7048320.png)
![1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7048330.png)
![2-Methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]propanoic acid](/img/structure/B7048333.png)
![3-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methylamino]-2-methoxy-2-methyl-3-oxopropanoic acid](/img/structure/B7048339.png)
![2-[3-(2,2,5,5-Tetramethylmorpholine-4-carbonyl)phenoxy]acetic acid](/img/structure/B7048350.png)
![2-[3-(2,3-Dimethyl-1,1-dioxo-1,4-thiazinane-4-carbonyl)phenoxy]acetic acid](/img/structure/B7048360.png)

![3,3-Dimethyl-2-[4-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carbonyl]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7048383.png)
![2,2-Dimethyl-1-[[3-(pyridin-2-ylmethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7048399.png)
![1-[[3-[(Dimethylamino)methyl]phenyl]methylcarbamoyl]cycloheptane-1-carboxylic acid](/img/structure/B7048410.png)
![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7048413.png)
![1-[4-[2-[(2-Fluorobenzoyl)amino]ethyl]piperazine-1-carbonyl]cyclopent-3-ene-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7048421.png)
